molecular formula C28H31FN4O2S B2637641 N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477299-77-7

N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

Cat. No.: B2637641
CAS No.: 477299-77-7
M. Wt: 506.64
InChI Key: CKDMPRNHKYEMRU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a triazole ring, a sulfanyl group, and an adamantane structure. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The triazole ring, for instance, is known to participate in various reactions, particularly those involving the nitrogen atoms .

Scientific Research Applications

Synthesis and Characterization

  • N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is used in the synthesis of various compounds. For example, Moreno-Fuquen et al. (2019) developed a method for the regioselective synthesis of related triazol compounds, exploring the use of microwave-assisted Fries rearrangement (Moreno-Fuquen et al., 2019).

Antimicrobial and Anti-inflammatory Applications

  • El-Abdullah et al. (2014) investigated the synthesis of triazole derivatives, including adamantane-1-carboxamide, for their antimicrobial and anti-inflammatory activities. These compounds displayed potent antibacterial activity and good dose-dependent anti-inflammatory activity (El-Abdullah et al., 2014).

Antifungal Activity

  • Odyntsova (2017) focused on the synthesis and study of adamantane-1-carboxamide derivatives, demonstrating moderate antimicrobial and antifungal activity (Odyntsova, 2017).

Structural and Spectroscopic Characterization

  • El-Emam et al. (2012) performed quantum chemical calculations on a similar adamantane-1-carboxamide derivative. This study provided detailed insights into the molecular structure and properties, aiding in the understanding of its potential as a chemotherapeutic agent (El-Emam et al., 2012).

Catalytic and Synthesis Applications

  • The use of adamantane-1-carboxamide derivatives in catalyst and synthesis applications was explored by Pavlov et al. (2019), who synthesized azole-carboxylate adamantane ligands for the preparation of coordination polymers (Pavlov et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many triazole derivatives exhibit antimicrobial, anti-inflammatory, and antitumor activities .

Properties

IUPAC Name

N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31FN4O2S/c1-35-24-8-6-23(7-9-24)33-25(31-32-27(33)36-17-18-2-4-22(29)5-3-18)16-30-26(34)28-13-19-10-20(14-28)12-21(11-19)15-28/h2-9,19-21H,10-17H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDMPRNHKYEMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)CNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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